molecular formula C12H11N3O2 B1476144 1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098079-43-5

1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1476144
CAS No.: 2098079-43-5
M. Wt: 229.23 g/mol
InChI Key: IMQNSBVCMMAEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains an indene and a triazole ring. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Triazole is a class of five-membered ring compounds containing three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indene part of the molecule is a fused ring system, which can have interesting chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, indene derivatives can participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Scientific Research Applications

Heterocyclic Compounds and Pharmaceutical Chemistry

Heterocyclic compounds bearing 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazole-5-one rings are known for their broad spectrum of biological activity. Schiff bases, for instance, are used in various practical applications including dyes, textiles, cosmetics, analytical reagents, water treatment products, petroleum additives, and synthetic polymer products. They are also used to improve natural macromolecular materials like leather and paper. However, the most significant application of Schiff bases is in pharmaceutical chemistry, where they are expected to provide molecules useful in treating many diseases (Gürbüz et al., 2020).

Antimicrobial Activity

A series of novel derivatives synthesized by condensation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes with 2,3-dihydro-1H-inden-1-one were characterized and tested in vitro against bacterial and fungal organisms. The data indicated that these compounds exhibited moderate to good antimicrobial activity (Swamy et al., 2019).

Ruthenium-Catalyzed Synthesis for Biologically Active Compounds

The 5-amino-1,2,3-triazole-4-carboxylic acid is a suitable molecule for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to synthesize protected versions of this triazole amino acid, avoiding the Dimroth rearrangement. The resulting amino acids have been employed for preparing triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Mechanism of Action

    Target of Action

    Many indole derivatives are known to interact with various receptors in the body, including G protein-coupled receptors, ion channels, and enzymes . The specific targets of “1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” would depend on its specific structure and functional groups.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interesting structure of this compound, it could have potential uses in various fields such as medicinal chemistry .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)11-7-15(14-13-11)10-5-8-3-1-2-4-9(8)6-10/h1-4,7,10H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQNSBVCMMAEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N3C=C(N=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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